molecular formula C6HBr2F2NO2 B1410455 1,2-Dibromo-3,6-difluoro-4-nitrobenzene CAS No. 1806305-72-5

1,2-Dibromo-3,6-difluoro-4-nitrobenzene

Cat. No.: B1410455
CAS No.: 1806305-72-5
M. Wt: 316.88 g/mol
InChI Key: FISUTZTZUGJATB-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,6-difluoro-4-nitrobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3,6-difluoro-4-nitrobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzene derivatives. One common method involves the following steps:

    Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form dibromobenzene.

    Fluorination: The dibromobenzene is then subjected to fluorination using a fluorinating agent such as antimony trifluoride to introduce fluorine atoms at the desired positions.

    Nitration: Finally, the fluorinated dibromobenzene undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

    Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3,6-difluoro-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions, typically under reflux conditions.

    Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Products such as 1,2-diamino-3,6-difluoro-4-nitrobenzene can be formed.

    Reduction: The major product is 1,2-dibromo-3,6-difluoro-4-aminobenzene.

    Oxidation: Various oxidized derivatives depending on the specific reaction conditions.

Scientific Research Applications

1,2-Dibromo-3,6-difluoro-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and as a probe for investigating biochemical pathways.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1,2-dibromo-3,6-difluoro-4-nitrobenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cell signaling, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-4-nitrobenzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    3,6-Difluoro-4-nitrobenzene: Lacks the bromine atoms, affecting its substitution reactions and overall reactivity.

    1,2-Dibromo-3,6-difluorobenzene: Lacks the nitro group, leading to different applications and chemical behavior.

Uniqueness

1,2-Dibromo-3,6-difluoro-4-nitrobenzene is unique due to the presence of both bromine and fluorine atoms along with a nitro group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2,3-dibromo-1,4-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2NO2/c7-4-2(9)1-3(11(12)13)6(10)5(4)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISUTZTZUGJATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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